molecular formula C9H13Cl2N3 B6173802 (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 2503155-57-3

(1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Cat. No. B6173802
CAS RN: 2503155-57-3
M. Wt: 234.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride, commonly known as GBR 12909, is a potent, selective dopamine reuptake inhibitor (DRI) developed by GlaxoSmithKline in the early 1990s. GBR 12909 is a member of the benzodiazepine family of drugs and is structurally related to other DRI drugs such as methylphenidate (Ritalin) and bupropion (Wellbutrin). GBR 12909 has been studied for its potential use in the treatment of a variety of neurological and psychiatric conditions, including attention-deficit/hyperactivity disorder (ADHD) and depression.

Scientific Research Applications

GBR 12909 has been studied extensively in pre-clinical and clinical studies for its potential therapeutic effects. In pre-clinical studies, GBR 12909 has been shown to improve cognitive performance in animal models of ADHD and depression. In clinical studies, GBR 12909 has been shown to reduce symptoms of ADHD in children and adolescents, as well as reduce symptoms of depression in adults. GBR 12909 has also been studied for its potential use in the treatment of Parkinson's disease, drug addiction, and schizophrenia.

Mechanism of Action

GBR 12909 is a (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride, meaning that it blocks the reuptake of dopamine into the presynaptic neuron. This causes an increase in extracellular dopamine levels, which results in increased activity in dopamine-sensitive neurons. GBR 12909 is also thought to have an effect on other neurotransmitters, including serotonin and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of GBR 12909 are largely dependent on the dose and duration of administration. At low doses, GBR 12909 has been shown to increase dopamine levels in the brain and improve cognitive performance in animal models. At higher doses, GBR 12909 has been associated with increased levels of norepinephrine and serotonin, as well as increased activity in dopamine-sensitive neurons.

Advantages and Limitations for Lab Experiments

The main advantage of using GBR 12909 in lab experiments is its selectivity for dopamine reuptake inhibition. This makes it an ideal tool for studying the effects of dopamine on various behaviors and physiological processes. The main limitation of GBR 12909 is its relatively short half-life, which means that it must be administered frequently in order to maintain its effects.

Future Directions

There are a number of potential future directions for research on GBR 12909. These include further investigation of its potential therapeutic applications, such as its use in the treatment of ADHD, depression, and Parkinson's disease. Additionally, research on the long-term effects of GBR 12909 could provide important insight into its safety and efficacy. Other potential future directions include research into the potential use of GBR 12909 in combination with other drugs, or its use in the treatment of other neurological and psychiatric disorders.

Synthesis Methods

GBR 12909 is synthesized using a simple two-step reaction using commercially available starting materials. The first step involves the reaction of 1-benzyl-3-methylimidazolium chloride with 1-chloro-2-propanol to produce the imidazolium salt. This is then reacted with 1-amino-2-propanol to produce GBR 12909.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-Amino-1,3-benzodiazole", "Ethylene oxide", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: 2-Amino-1,3-benzodiazole is reacted with ethylene oxide in the presence of sodium hydroxide to form (1H-1,3-benzodiazol-2-yl)ethan-1-amine.", "Step 2: The resulting amine is dissolved in diethyl ether and treated with hydrochloric acid to form the dihydrochloride salt of (1H-1,3-benzodiazol-2-yl)ethan-1-amine.", "Step 3: The dihydrochloride salt is dissolved in methanol and treated with sodium hydroxide to form the free base of (1H-1,3-benzodiazol-2-yl)ethan-1-amine.", "Step 4: The free base is dissolved in hydrochloric acid and the dihydrochloride salt of (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is formed by addition of hydrochloric acid." ] }

CAS RN

2503155-57-3

Product Name

(1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.